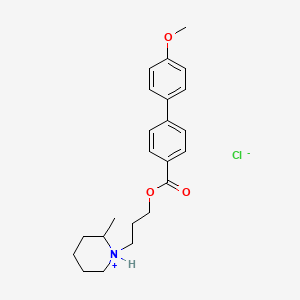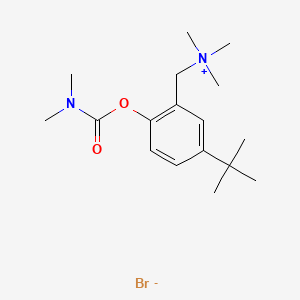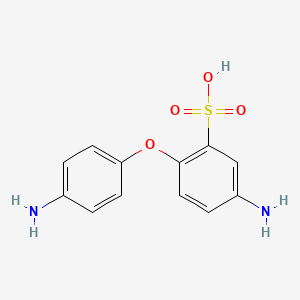![molecular formula C3HAgF6O4S2 B13782467 Silver, [bis[(trifluoromethyl)sulfonyl-kappaO]methanato]- CAS No. 68785-05-7](/img/structure/B13782467.png)
Silver, [bis[(trifluoromethyl)sulfonyl-kappaO]methanato]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silver, [bis[(trifluoromethyl)sulfonyl-kappaO]methanato]- is a silver-based salt widely used in various scientific and industrial applications. This compound is known for its role as a catalyst in organic synthesis and its use in the extraction and separation of olefins.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Silver, [bis[(trifluoromethyl)sulfonyl-kappaO]methanato]- typically involves the reaction of silver salts with bis(trifluoromethylsulfonyl)methane. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane and may require heating to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar methods as in laboratory synthesis. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction parameters .
Analyse Des Réactions Chimiques
Types of Reactions
Silver, [bis[(trifluoromethyl)sulfonyl-kappaO]methanato]- undergoes various types of chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions involving this compound typically use reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Acetonitrile, dichloromethane, ethanol.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield silver oxide, while reduction reactions can produce silver nanoparticles .
Applications De Recherche Scientifique
Silver, [bis[(trifluoromethyl)sulfonyl-kappaO]methanato]- has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in organic synthesis, particularly in the regioselective alkylation of indole derivatives.
Biology: Employed in the study of biological systems due to its ability to interact with various biomolecules.
Medicine: Investigated for its potential antimicrobial properties and its use in drug delivery systems.
Mécanisme D'action
The mechanism of action of Silver, [bis[(trifluoromethyl)sulfonyl-kappaO]methanato]- involves its interaction with molecular targets through its silver ion. The compound can act as a Lewis acid, facilitating various chemical reactions by accepting electron pairs from other molecules. This interaction can lead to the formation of new chemical bonds and the stabilization of reaction intermediates .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Silver bis(trifluoromethanesulfonyl)imide
- Silver bis(trifluoromethylsulfonyl)amide
- Silver triflimide
Uniqueness
Silver, [bis[(trifluoromethyl)sulfonyl-kappaO]methanato]- is unique due to its specific structure and the presence of the trifluoromethylsulfonyl groups, which enhance its stability and reactivity. Compared to similar compounds, it offers distinct advantages in terms of catalytic efficiency and selectivity in organic synthesis .
Propriétés
Numéro CAS |
68785-05-7 |
|---|---|
Formule moléculaire |
C3HAgF6O4S2 |
Poids moléculaire |
387.0 g/mol |
Nom IUPAC |
silver;trifluoro(trifluoromethylsulfonylmethylsulfonyl)methane |
InChI |
InChI=1S/C3HF6O4S2.Ag/c4-2(5,6)14(10,11)1-15(12,13)3(7,8)9;/h1H;/q-1;+1 |
Clé InChI |
QZUNVPNFXXKFPD-UHFFFAOYSA-N |
SMILES canonique |
[CH-](S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F.[Ag+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-Cyano-N''-[3-(trimethoxysilyl)propyl]guanidine](/img/structure/B13782392.png)

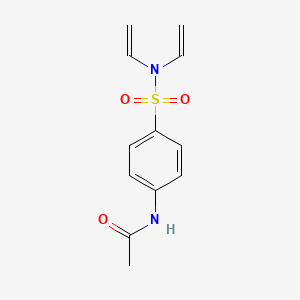
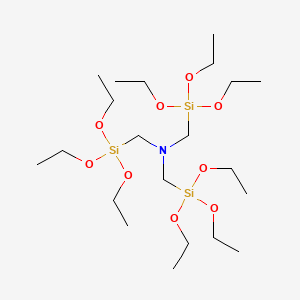
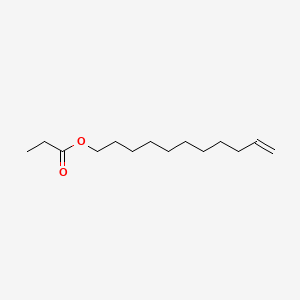

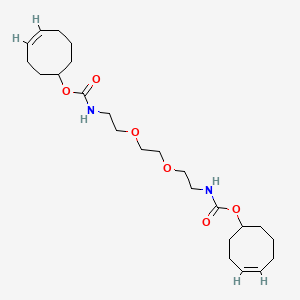
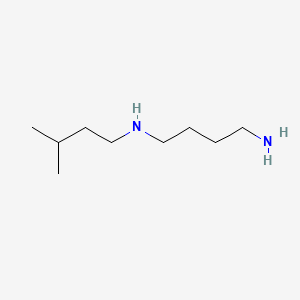
![strontium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-5-methylbenzenesulfonate](/img/structure/B13782422.png)
![4,6-Dithia-1-azabicyclo[3.2.0]heptane](/img/structure/B13782425.png)
